

# Managing thromboembolic events observed with GSK3368715 in clinical trials

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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

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# Technical Support Center: GSK3368715 and Thromboembolic Events

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thromboembolic events (TEEs) observed with the investigational Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in clinical trials.

## Frequently Asked Questions (FAQs)

Q1: What is GSK3368715 and what is its mechanism of action?

A1: GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high affinity for PRMT1.[1][2] Type I PRMTs are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that regulates gene expression, RNA processing, and signal transduction.[1][3] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA), leading to a global reduction in cellular ADMA levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][4] This shift in arginine methylation is intended to disrupt oncogenic signaling pathways and suppress tumor cell proliferation.[2]

Q2: What is the link between GSK3368715 and thromboembolic events?







A2: A Phase 1 clinical study (NCT03666988) of GSK3368715 in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[1][2] In this study, 9 out of 31 patients (29%) across different dose groups experienced TEEs.[1][2] These events included deep vein thrombosis, aortic thrombosis, and a fatal pulmonary embolism.[2]

Q3: What is the proposed mechanism for GSK3368715-induced thromboembolic events?

A3: The exact mechanism for GSK3368715-induced thrombosis is not yet elucidated.[2] The clinical trial publication acknowledged that it is unknown whether the TEEs are linked to the molecule itself or are a class effect of Type I PRMT inhibitors.[4] Interestingly, the drug's primary pharmacodynamic effect is the reduction of ADMA. Elevated levels of ADMA are typically associated with endothelial dysfunction and an increased risk of cardiovascular events, so a reduction would not intuitively be expected to be prothrombotic.[5][6] Furthermore, some in vitro studies have shown that PRMT inhibitors, including GSK3368715, can actually impair platelet aggregation, which would theoretically suggest an anti-thrombotic, not prothrombotic, effect.[7][8] Further investigation is required to understand this paradoxical clinical finding.

Q4: What specific thromboembolic events were observed in the clinical trial?

A4: The Phase 1 study reported 12 TEEs in 9 of the 31 patients. These included 8 grade 3 events and one grade 5 (fatal) pulmonary embolism.[1] Specific events mentioned were pulmonary embolism, portal vein thrombosis, deep vein thrombosis, and aortic thrombosis.[4]

Q5: What should I do if I suspect a thromboembolic event in my preclinical or clinical study with GSK3368715?

A5: Any suspected TEE in a clinical setting should be managed as a medical emergency according to institutional protocols. In preclinical studies, if an animal model shows signs of a potential TEE (e.g., sudden death, limb swelling, respiratory distress), it is crucial to follow a systematic workflow for investigation.[2] This includes immediate veterinary assessment, documentation of clinical signs, and collection of appropriate samples for analysis (see Troubleshooting Guide).



## Summary of Clinical Trial Data on Thromboembolic Events

The following table summarizes the incidence of thromboembolic events observed in the Phase 1 clinical trial NCT03666988.

Dosage Group	Number of Patients	Number of Patients with TEEs	Percentage of Patients with TEEs	Grade 3 TEEs	Grade 5 TEEs
50 mg	Data not specified	Data not specified	Data not specified	Data not specified	Data not specified
100 mg	Data not specified	2	Data not specified	Data not specified	Data not specified
200 mg	12	Data not specified	Data not specified	8	1 (Pulmonary Embolism)
Total	31	9	29%	8	1

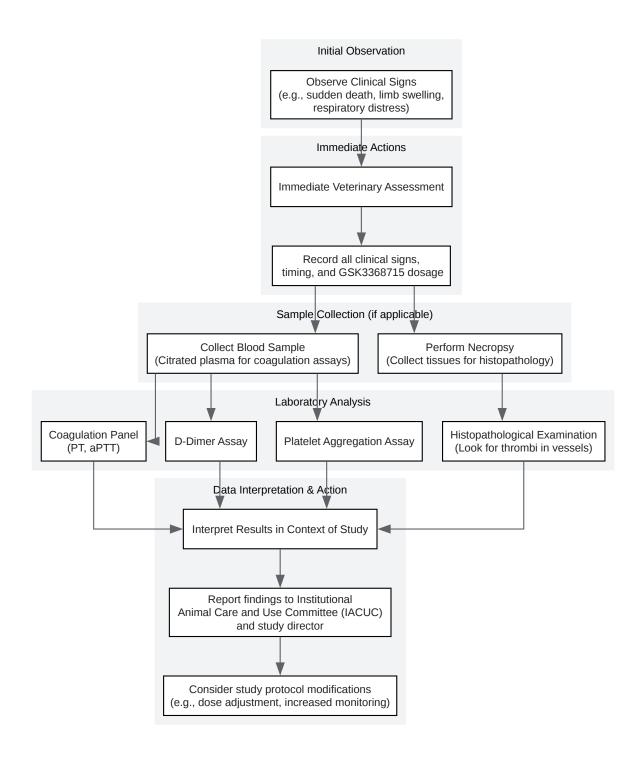
Note: The publication provides the total number of patients and events but does not break down the number of patients per dose group for the 50mg and 100mg cohorts in relation to TEEs, other than stating that 2 patients in the 100mg group experienced a TEE.[1][4]

#### **Troubleshooting Guides**

# Issue: Investigating a Suspected Thromboembolic Event in an Animal Model

This guide provides a logical workflow for researchers to follow when a potential TEE is suspected in an in vivo experiment involving GSK3368715.





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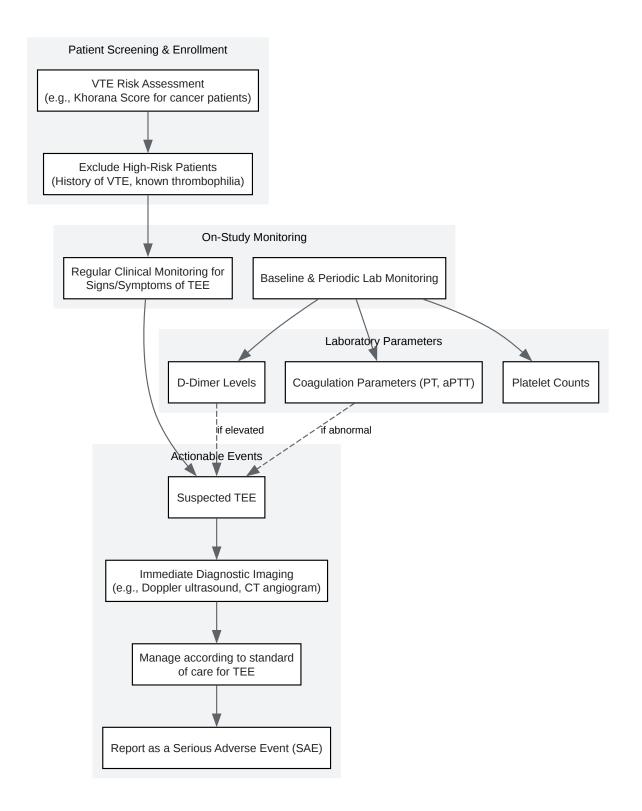
Decision workflow for a suspected TEE in preclinical models.



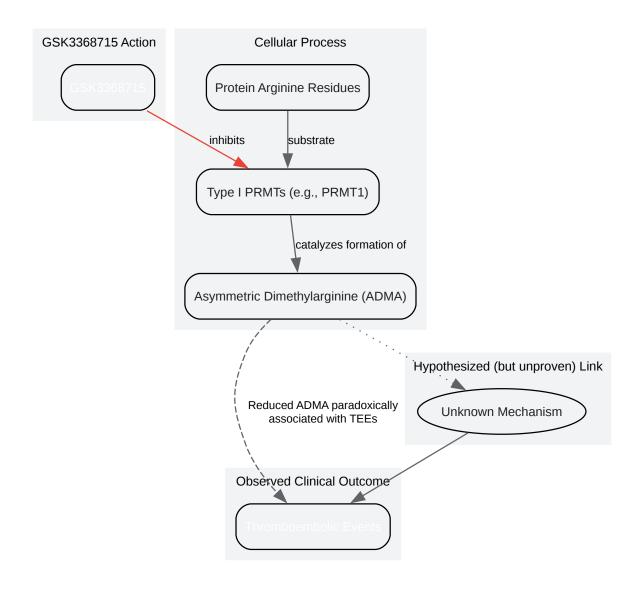
# Issue: Proactive Monitoring for Thromboembolic Risk in a Clinical Study

This guide outlines key monitoring strategies for clinical trials involving GSK3368715, based on the observed risks.









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